Ethylene glycol diacetate

Overview

Description

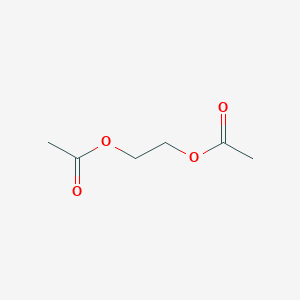

Ethylene glycol diacetate (EGDA), with the chemical formula C₆H₁₀O₄, is a colorless, odorless ester derived from ethylene glycol and acetic acid. It is synthesized via esterification reactions catalyzed by acidic or basic catalysts, such as silica-supported ionic liquids (SILs) or Amberlyst 36 . EGDA is widely used as a solvent in paints, coatings, plastics, and wood stains , and as a plasticizer in adhesives and resins . Its market size was valued at USD 266.82 million in 2023, projected to grow at a CAGR of 4.30% through 2033, driven by demand in the coatings and adhesives industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol diacetate is primarily synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically occurs in the presence of an acidic catalyst, such as sulfuric acid or phosphoric acid, to promote the esterification process . The reaction can be represented by the following equation: [ \text{CH}_3\text{COOH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OOCCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the esterification reaction is often carried out under azeotropic conditions to facilitate the removal of water, which drives the reaction to completion . The crude product obtained from the reaction is then subjected to refining and purification processes, such as distillation, to achieve high purity this compound . Supported ionic liquids can also be used as catalysts to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reactions with acids and bases.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Reactions with Acids and Bases: this compound reacts with aqueous acids to liberate heat along with alcohols and acids.

Common Reagents and Conditions:

Acidic Catalysts: Sulfuric acid, phosphoric acid

Basic Catalysts: Sodium hydroxide, potassium hydroxide

Solvents: Water, alcohols

Major Products Formed:

Hydrolysis: Ethylene glycol and acetic acid

Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Chemical Properties and Characteristics

EGDA is identified by the following chemical properties:

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Boiling Point : 186°C

- Flash Point : 82°C

- Density : 1.12 g/mL

- Solubility : Soluble in alcohol, ether, and benzene; miscible with ethanol and acetone .

Waterborne Adhesives

EGDA has been effectively utilized as a solvent in waterborne adhesives. Research indicates that it can replace traditional solvents like methyl chloroform in packaging adhesives, offering comparable performance with significantly lower usage rates (as low as 20% of the amount typically required) . This application is particularly relevant due to increasing regulations against harmful solvents.

Agrochemical Carrier

Recent studies have highlighted EGDA's potential as an alternative carrier for oil-soluble agrochemicals. Its ability to enhance the application performance of these chemicals while reducing adverse environmental impacts positions it as a promising candidate for sustainable agricultural practices .

Chemical Manufacturing

EGDA is employed in the production of various chemical products, including perfumes, printing inks, lacquers, and resins. Its high boiling point and miscibility with other solvents make it suitable for formulations requiring stability at elevated temperatures .

Case Study 1: Waterborne Adhesives

A patent study demonstrated that adhesives formulated with EGDA exhibited superior wetting properties compared to those using methyl chloroform. The study showed that formulations containing EGDA could achieve equivalent adhesion strength while being more environmentally friendly .

Case Study 2: Agrochemical Performance

In a comparative analysis of carriers for agrochemicals, EGDA was assessed for its effectiveness in enhancing the solubility and stability of active ingredients. The results indicated that EGDA significantly improved the performance metrics of various agrochemical formulations, thus supporting its adoption in agricultural applications .

Mechanism of Action

The mechanism of action of ethylene glycol diacetate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can act as an acyl donor for the in situ generation of peracetic acid, which is used in various chemoenzymatic synthesis processes . The molecular targets and pathways involved in these reactions include the interaction with enzymes such as lipases, which catalyze the acetylation of alcohols and other substrates .

Comparison with Similar Compounds

Ethylene Glycol Monoacetate (EGMA)

- Structure and Synthesis: EGMA (C₄H₈O₃) is a monoester of ethylene glycol and acetic acid. It is an intermediate in the production of EGDA via consecutive esterification .

- Applications: Primarily used in pharmaceutical intermediates and specialty chemicals. 190.5°C for EGDA) .

Ethylene Glycol Monomethyl Ether Acetate (EGMEA)

- Structure and Synthesis: EGMEA (C₅H₁₀O₃) combines ethylene glycol monomethyl ether with acetic acid.

- Applications : Used as a solvent in printing inks and coatings. However, its toxicity profile limits adoption.

- Toxicity : Causes testicular atrophy and reduced white blood cell counts in mice, unlike EGDA .

Propylene Glycol Diacetate (PGDA)

- Structure and Synthesis : PGDA (C₇H₁₂O₄) is derived from propylene glycol and acetic acid.

- Applications : Functions as a solvent in adhesives and resins. While structurally similar to EGDA, PGDA exhibits lower solubility in polar solvents due to its branched carbon chain .

Methyl Chloroform (1,1,1-Trichloroethane)

- Applications : Historically used as a solvent in adhesives. EGDA replaces it due to methyl chloroform’s ozone-depleting properties and toxicity .

- Performance: EGDA achieves comparable adhesive performance at 20% of the dosage required for methyl chloroform, with added benefits of odorlessness and non-hazardous classification .

Key Comparative Data

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| EGDA | 190.5 | 1.106 | Low | Coatings, adhesives |

| EGMA | 102 | 1.108 | Moderate | Pharmaceuticals |

| EGMEA | 145 | 1.006 | Low | Inks, coatings |

| PGDA | 192.3 | 0.942 | Low | Adhesives |

Table 2: Toxicity Profile (Mouse Studies)

| Compound | Testicular Atrophy | Hematotoxicity | Key Reference |

|---|---|---|---|

| EGDA | No | No | |

| EGMEA | Yes | Yes | |

| Methyl Chloroform | N/A | High (Human) |

Market and Industry Landscape

- EGDA: Dominated by North America (40% market share) due to demand in automotive and packaging industries. Key players include Dow Chemical and Eastman .

- Methyl chloroform is phased out under environmental regulations .

Biological Activity

Ethylene glycol diacetate (EGDA), a colorless liquid with a mild odor, is primarily used as a solvent in various industrial applications. Its chemical structure, characterized by two acetate groups attached to an ethylene glycol backbone, suggests potential biological interactions. This article explores the biological activity of EGDA, focusing on its toxicity, metabolic pathways, and environmental impact, supported by relevant data and case studies.

This compound has a molecular formula of CHO and a CAS number of 141-97-9. It exhibits the following physical properties:

| Property | Value |

|---|---|

| Appearance | Clear, colorless liquid |

| Boiling Point | 191 °C (376 °F) |

| Flash Point | 88 °C (190 °F) |

| LD50 (oral, rat) | > 5,000 mg/kg |

| LD50 (dermal, rabbit) | > 5,000 mg/kg |

EGDA shows low acute toxicity with no significant skin or eye irritation reported in animal studies . However, the potential for chronic exposure and its effects on human health are not thoroughly defined. It is crucial to note that while EGDA is less toxic than its parent compound, ethylene glycol, it can still pose risks under certain conditions.

Metabolism and Biodegradation

Upon exposure, EGDA undergoes metabolic conversion primarily in the liver. The metabolism of this compound leads to the formation of acetic acid and other metabolites. The metabolic pathway can be summarized as follows:

- Absorption : EGDA is absorbed through the gastrointestinal tract when ingested or through the skin upon dermal exposure.

- Metabolism : It is hydrolyzed to ethylene glycol and acetic acid by esterases present in various tissues.

- Excretion : The metabolites are excreted primarily via urine.

Research indicates that EGDA does not bioaccumulate significantly within biological systems; however, its degradation in the environment can lead to the formation of potentially harmful byproducts .

Case Study 1: Toxicological Assessment

A study conducted on rats revealed that high doses of EGDA did not result in significant acute toxicity but indicated mild irritation upon dermal exposure. The findings suggest that while EGDA is relatively safe at low concentrations, further investigation into long-term effects is warranted .

Case Study 2: Environmental Impact

Research conducted on the biodegradability of EGDA found that it breaks down in soil and water within weeks. The compound does not contribute significantly to ozone depletion and is not classified as a persistent organic pollutant .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of EGDA relevant to experimental design?

EGDA is a high-boiling (191°C), low-odor solvent with a density of 1.106 g/cm³ at 20°C and limited water solubility (160 g/L at 20°C). Its miscibility with organic solvents (e.g., alcohols, ketones) makes it suitable for applications requiring stable emulsions or high-temperature stability. Researchers should account for its combustible nature (flash point: 78.2°C) and use explosion-proof equipment in high-temperature setups .

Q. What synthetic routes are available for lab-scale EGDA preparation?

Two primary methods are:

- Esterification : Reacting ethylene glycol with acetic acid using acid catalysts (e.g., Amberlyst 36). Kinetic models suggest optimal temperatures (333.15–363.15 K) and molar ratios to minimize byproducts like monoacetate .

- Transesterification : Catalyzing ethylene glycol with methyl acetate via acidic ion-exchange resins (e.g., NKC-9). This method achieves high selectivity (>98%) but requires distillation for purity . Note: Historical synthesis via ethylene oxide and acetic acid (Wurtz method) is less common due to scalability challenges .

Q. What safety protocols are critical for handling EGDA?

EGDA is combustible and irritates skin, eyes, and respiratory systems. Use PPE (gloves, goggles), ensure ventilation (<21 mg/m³ PAC-1 limit), and store away from ignition sources. Monitor airborne concentrations with PID gas detectors (calibrated for ~10 eV ionization energy) .

Advanced Research Questions

Q. How do heterogeneous catalysts influence EGDA synthesis efficiency?

Acid-functionalized catalysts (e.g., Amberlyst 36, SILs on silica supports) enhance reaction rates by reducing activation energy. For example, silica-supported ionic liquids (SILs) improve esterification kinetics via pseudo-homogeneous mechanisms, achieving 95% yield under optimized conditions. Catalyst stability and pore structure (e.g., SBA-15 vs. conventional silica) significantly affect recyclability and byproduct formation .

Q. How can kinetic models resolve discrepancies in EGDA reaction data?

Contradictions in hydration free energies or reaction rates (e.g., Guthrie 2009 vs. MobleyLab data) arise from structural misidentification or naming inconsistencies. Apply pseudohomogeneous models using mole fractions or activities to reconcile datasets. For transesterification, the PH model correlates temperature, catalyst loading, and molar ratios with experimental rates, reducing errors from mass transfer limitations .

Q. What advanced analytical methods validate EGDA purity and degradation products?

- GC-MS : Identifies trace byproducts (e.g., ethylene glycol monoacetate) during thermal degradation (TGA analysis) .

- NRTL Models : Predict liquid-liquid equilibrium (LLE) data for EGDA/ethylene glycol separation. Use nonlinear regression to optimize binary interaction parameters, ensuring robust phase-behavior predictions .

- HPLC : Quantifies hydrolytic degradation in aqueous systems, critical for pharmaceutical or environmental studies .

Q. How do structural variations in EGDA impact solvent performance in coatings or polymers?

The diacetate group enhances solvation of cellulose esters and acrylics due to its dual acetyl moieties. Compare with monoacetate or glycol ethers using Hansen solubility parameters (δD, δP, δH) to predict compatibility. EGDA’s slow evaporation rate (vs. ethyl acetate) improves film formation in lacquers, but requires additives to mitigate water sensitivity .

Q. Data Contradiction and Resolution

Q. Why do historical datasets misidentify EGDA’s structure or hydration properties?

Early computational tools misparsed "ethylene glycol diacetate" as a 3D structure mismatch, leading to erroneous exclusions (e.g., FreeSolv v0.1). Revised naming ("2-acetoxyethyl acetate") and experimental validation (e.g., weighted averaging of hydration free energies) resolved these errors. Always cross-reference CAS 111-55-7 and IUPAC names when curating databases .

Q. What explains conflicting selectivity reports in EGDA synthesis via acetoxylation?

Halcon/Arco’s acetoxylation method claims 98% selectivity, but lab-scale esterification often yields <95% due to equilibrium limitations. Optimize acetic acid excess (4:1 molar ratio) and catalyst dwell time to suppress ethylene oxide byproducts. Scale-up reactors with continuous distillation improve diacetate isolation .

Methodological Recommendations

- Experimental Design : Prioritize reactive distillation for continuous EGDA production to bypass azeotropes and reduce energy costs .

- Safety Compliance : Use PAC-2/PAC-3 thresholds (230/1400 mg/m³) for emergency ventilation protocols .

- Data Validation : Cross-check thermodynamic properties (e.g., LLE, vapor pressure) against Ashford’s Dictionary or CAMEO Chemicals for industrial relevance .

Properties

IUPAC Name |

2-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXMVXSTHSMVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-83-1 | |

| Record name | Polyethylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026880 | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

111-55-7 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.